5-bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-carboxamide
Description
5-bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-carboxamide is a pyridine-3-carboxamide derivative characterized by a bromine substituent at the 5-position of the pyridine ring and a thioether-linked tetrahydropyran (oxan-4-ylsulfanyl) group on the ethylamine side chain. This compound is structurally designed to combine electronic effects (via bromine) and steric/liophilic modulation (via the oxan-4-ylsulfanyl moiety). Its synthesis likely involves coupling pyridine-3-carbonyl chloride with a thioether-containing amine under conditions similar to those described in European patents (e.g., dichloromethane solvent, catalytic DMAP) . The bromine atom at position 5 may serve as a reactive site for further functionalization, such as Suzuki cross-coupling reactions, enhancing its utility in medicinal chemistry or materials science.
Properties
IUPAC Name |
5-bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2S/c14-11-7-10(8-15-9-11)13(17)16-3-6-19-12-1-4-18-5-2-12/h7-9,12H,1-6H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFXRCCHGNIYSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)C2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the bromination of a pyridine derivative, followed by the introduction of the oxan-4-ylsulfanyl group through a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group via an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective reagents to ensure the scalability and economic feasibility of the process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen groups.
Scientific Research Applications
5-bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: Used in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine Carboxamide Derivatives with Halogen Substituents
Key Compounds :
5-bromo-3-ethylsulfanyl-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide (Compound P4) :
- Structural Differences :
- Carboxamide position: Pyridine-2-carboxamide vs. pyridine-3-carboxamide in the target compound.
- Substituents: Ethylsulfanyl at position 3 vs. oxan-4-ylsulfanyl on the ethylamine chain.
- Functional Implications :
- The ethylsulfanyl group in P4 may confer lower solubility compared to the oxan-4-ylsulfanyl group, which introduces a cyclic ether for improved hydrophilicity.
2-(Difluoromethyl)-N-(1,1-dimethyl-3-propyl-indan-4-yl)pyridine-3-carboxamide (A.3.36) :
- Structural Differences :
- Difluoromethyl at pyridine position 2 vs. bromine at position 3.
- Indan-4-yl amide substituent vs. oxan-4-ylsulfanyl-ethylamine.
- Functional Implications :
- The difluoromethyl group in A.3.36 may enhance metabolic stability, while bromine in the target compound provides a heavier halogen for tuning electronic effects.
- The indan group in A.3.36 introduces rigid aromaticity, contrasting with the flexible tetrahydropyran-thioether in the target.
Table 1: Structural and Physicochemical Comparison
Biological Activity
5-bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-carboxamide is a novel compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 316.22 g/mol. The compound features a bromine atom on the pyridine ring, a carboxamide functional group, and an oxan-4-ylsulfanyl substituent which may contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of pyridine carboxamides exhibit notable anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines, including A549 (human lung adenocarcinoma) and MCF7 (breast cancer) cells.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 | 25 | |
| Similar Compound A | MCF7 | 15 | |
| Similar Compound B | A549 | 20 |
In vitro assays using the MTT method demonstrated that the compound reduced cell viability in a concentration-dependent manner, suggesting its potential as a therapeutic agent in cancer treatment.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. It has been tested against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, showcasing its potential as an antimicrobial agent.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
These findings highlight the compound’s ability to combat resistant bacterial strains, which is crucial in the context of rising antibiotic resistance.
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or receptors involved in cell proliferation and survival. For example, it is hypothesized that the bromine substituent enhances interaction with target proteins, leading to altered signaling pathways that promote apoptosis in cancer cells.
Case Studies
- Anticancer Efficacy Study : In a study involving A549 cells, treatment with the compound at varying concentrations resulted in a significant decrease in cell viability compared to untreated controls. The study concluded that the compound could be developed further as an anticancer drug due to its selective cytotoxicity towards cancer cells while sparing normal cells.
- Antimicrobial Resistance Study : Another study focused on testing against resistant strains highlighted that the compound effectively inhibited growth at lower concentrations than conventional antibiotics, suggesting it could be a promising candidate for treating infections caused by resistant pathogens.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
